N1-Methyl-2-(trifluoromethyl)benzene-1,4-diamine

Description

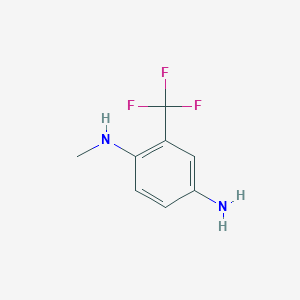

N1-Methyl-2-(trifluoromethyl)benzene-1,4-diamine is a substituted benzenediamine derivative featuring a methyl group at the N1 position and a trifluoromethyl (-CF₃) group at the C2 position of the benzene ring. This compound is of interest in medicinal chemistry due to the trifluoromethyl group's electron-withdrawing properties, which enhance metabolic stability and influence binding interactions in biological systems .

Properties

Molecular Formula |

C8H9F3N2 |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine |

InChI |

InChI=1S/C8H9F3N2/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4,13H,12H2,1H3 |

InChI Key |

GFHHDYWWUOZXSP-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C=C1)N)C(F)(F)F |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of fluorine chemistry. Biology: It serves as a building block in the design of bioactive molecules, including potential pharmaceuticals. Medicine: The compound has been explored for its potential therapeutic properties, particularly in the development of new drugs. Industry: It is utilized in the production of agrochemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which N1-Methyl-2-(trifluoromethyl)benzene-1,4-diamine exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Substituent Variations on the Amine Group

The N1 position of benzenediamine derivatives is critical for modulating physicochemical and biological properties. Key analogs include:

Key Observations :

Substituent Variations on the Benzene Ring

The trifluoromethyl group at C2 is a conserved feature in many analogs, but other substituents influence activity:

- Nitro Group (): 3-Nitro-N1-(4-(trifluoromethyl)benzyl)benzene-1,4-diamine introduces a nitro group at C3, which may act as a hydrogen bond acceptor.

- Heterocyclic Additions () : Pyrazolo-pyrimidinyl derivatives (e.g., compound 15a) exhibit VEGFR-2 inhibition, highlighting the role of fused heterocycles in enhancing target specificity .

- Schiff Base Derivatives () : Bisbenzylidene analogs (e.g., compound 3) show antibacterial activity against S. aureus and E. coli, with π–π interactions and hydrogen bonding critical for binding .

Biological Activity

N1-Methyl-2-(trifluoromethyl)benzene-1,4-diamine is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring with two amino groups (diamines) and a trifluoromethyl group. Its molecular formula is with a molecular weight of approximately 204.19 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and reactivity, making it significant in various chemical applications.

The biological activity of this compound is influenced by its electronic properties due to the trifluoromethyl group. This group can enhance binding affinity to biological targets, potentially leading to therapeutic applications. Key mechanisms include:

- Binding Interactions : Studies indicate that the compound interacts with specific biomolecules, which may affect signaling pathways and enzyme activities.

- Influence on Drug Design : The structural features suggest potential as a pharmacophore in drug design, particularly for targeting receptors or enzymes involved in various diseases.

In vitro Studies

Numerous studies have investigated the interactions of this compound with different biological targets:

Case Studies

Several case studies have highlighted the compound's potential therapeutic roles:

- Anticancer Activity : Research indicated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its utility in developing anticancer agents.

- Antimicrobial Properties : Preliminary investigations revealed that similar compounds with trifluoromethyl groups demonstrated antimicrobial activities against resistant strains of bacteria.

Q & A

Basic: What are the common synthetic routes for N1-Methyl-2-(trifluoromethyl)benzene-1,4-diamine?

Methodological Answer:

The compound is typically synthesized via methylation of 2-(trifluoromethyl)benzene-1,4-diamine precursors . Key steps include:

- Selective N-methylation using methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions (e.g., NaH or K₂CO₃) to target the N1 position .

- Purification via column chromatography or recrystallization to isolate the mono-methylated product.

Alternative routes involve reductive amination of 2-(trifluoromethyl)-1,4-dinitrobenzene intermediates followed by controlled reduction and methylation .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm methyl group integration (δ ~2.8–3.2 ppm for N-CH₃) and trifluoromethyl signals (δ ~120–125 ppm in ¹⁹F NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 204.0874 (C₉H₁₁F₃N₂⁺) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm bond angles, dihedral distortions due to the -CF₃ group, and hydrogen-bonding networks .

Advanced: How does the trifluoromethyl group influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing -CF₃ group activates the benzene ring toward electrophilic substitution at the para position while deactivating meta positions . Experimental design considerations:

- Use Hammett substituent constants (σₚ) to predict reaction rates.

- Optimize conditions (e.g., solvent polarity, temperature) for regioselective substitution. For example, nitration at the 5-position requires fuming HNO₃/H₂SO₄ at 0–5°C .

- Monitor intermediates via HPLC-MS to track competing pathways .

Advanced: How is this compound utilized in covalent organic framework (COF) synthesis?

Methodological Answer:

The compound acts as a monomeric building block for COFs due to its rigid aromatic core and amine functionality:

- Post-synthetic monomer exchange : Replace benzidine in imine-linked COFs via nucleophilic attack by benzene-1,4-diamine derivatives under acidic conditions (e.g., acetic acid), retaining crystallinity .

- Functionality integration : The -CF₃ group enhances COF hydrophobicity, useful for gas adsorption or catalysis. Validate structural integrity via PXRD and BET surface area analysis .

Advanced: How to evaluate its potential biological activity?

Methodological Answer:

- Schiff base formation : React with aldehydes (e.g., 4-hydroxy-3-methoxybenzaldehyde) to form imines. Characterize via IR (C=N stretch ~1600 cm⁻¹) and ¹H NMR (δ ~8.3 ppm for azomethine proton) .

- Antimicrobial assays : Test against Staphylococcus aureus and Escherichia coli using broth microdilution (MIC values). Compare with control compounds (e.g., ampicillin) .

- DFT calculations : Compute HOMO-LUMO gaps to correlate electronic properties with bioactivity .

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:

- Cross-validation : Combine NMR, MS, and IR to confirm functional groups. For example, conflicting NOE signals in NMR may arise from rotational isomerism; use variable-temperature NMR to resolve .

- Crystallographic refinement : Use SHELXL to model disorder (e.g., -CF₃ group rotamers) and validate with R-factor convergence (<5%) .

- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to trace ambiguous peaks in complex mixtures .

Advanced: What strategies mitigate competing side reactions during methylation?

Methodological Answer:

- Protection/deprotection : Temporarily protect the 4-amino group with acetyl chloride before methylating the N1 position .

- Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) in biphasic systems (H₂O/CH₂Cl₂) to enhance reaction efficiency .

- In situ monitoring : Employ Raman spectroscopy to detect intermediate formation and adjust reagent stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.